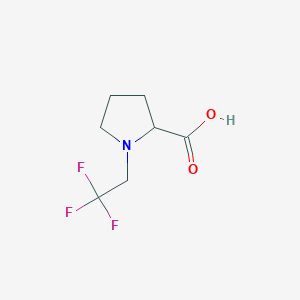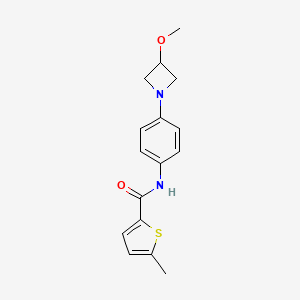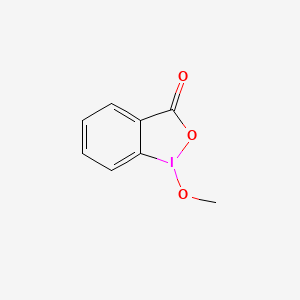
1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1103112-81-7 . It has a molecular weight of 197.16 and its IUPAC name is 1-(2,2,2-trifluoroethyl)proline . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid” is 1S/C7H10F3NO2/c8-7(9,10)4-11-3-1-2-5(11)6(12)13/h5H,1-4H2,(H,12,13) . This indicates the presence of a pyrrolidine ring with a trifluoroethyl group and a carboxylic acid group attached.Physical And Chemical Properties Analysis
“1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid” is a powder that is stored at room temperature . Its molecular formula is C7H10F3NO2 .Applications De Recherche Scientifique
Crystal Structure and Hydrogen-Bonding Network
A study by Ye and Tanski (2020) examined the crystal structure of a compound closely related to the title compound, highlighting the intricate water-bridged hydrogen-bonding network. This research provides insights into the potential applications of trifluoromethylated compounds in designing materials with specific crystal packing and properties (Ye & Tanski, 2020).
Synthesis and Chemical Reactivity
Ohkura, Berbasov, and Soloshonok (2003) described a highly diastereoselective synthesis of trifluoromethyl-containing myosmines, showcasing the chemical reactivity and synthesis potential of trifluoromethylated pyrrolidines. Their work underscores the importance of such compounds in synthetic organic chemistry (Ohkura, Berbasov, & Soloshonok, 2003).
Cationic Cyclisations and Sulfonamides as Terminators
Haskins and Knight (2002) explored the use of sulfonamides, including trifluoromethyl-substituted compounds, as terminators in cationic cyclizations. This study demonstrates the utility of such compounds in facilitating the formation of complex polycyclic structures, indicating their value in advanced organic synthesis (Haskins & Knight, 2002).
Influenza Neuraminidase Inhibitors
Wang et al. (2001) reported on the design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores, highlighting the biomedical applications of trifluoromethyl-substituted pyrrolidines. Their research points to the potential of these compounds in developing antiviral drugs (Wang et al., 2001).
Safety and Hazards
The safety information for “1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid” suggests that personal protective equipment/face protection should be worn and adequate ventilation should be ensured . Contact with eyes, skin, or clothing should be avoided, and ingestion and inhalation should be prevented .
Propriétés
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)4-11-3-1-2-5(11)6(12)13/h5H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGHHVIQYAFXBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2630165.png)


![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2630172.png)
![1-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2630173.png)
![3-(3-Fluorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2630175.png)
![(Z)-ethyl 1-benzyl-2-((furan-2-carbonyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2630176.png)
![4-[(2,6-Dichlorophenyl)methyl]morpholine](/img/structure/B2630179.png)


![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2630183.png)

![2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2630185.png)
![3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2630186.png)